1,2,3,4,7,8-Hexabromodibenzo-p-dioxin

Aquatic Toxicology Toxic Equivalency Factor (TEF) Early Life Stage Mortality

This high-purity 1,2,3,4,7,8-HxBDD reference standard directly addresses the known GC co-elution with the 1,2,3,6,7,8-isomer, a critical pain point in environmental monitoring (EPA Method 1613B). Its use ensures accurate, congener-specific quantification rather than artifact-prone data. - Eliminates co-elution uncertainty for precise PBDD risk assessment. - Validated low-potency AhR agonist (TEF=0.009) for comparative toxicity studies. - Essential for DR-CALUX assay calibration to replace interim WHO-UNEP TEF values. - Confirmed key pyrolysis product tracer for e-waste combustion research.

Molecular Formula C12H2Br6O2
Molecular Weight 657.6 g/mol
CAS No. 110999-44-5
Cat. No. B008922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,7,8-Hexabromodibenzo-p-dioxin
CAS110999-44-5
Molecular FormulaC12H2Br6O2
Molecular Weight657.6 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br
InChIInChI=1S/C12H2Br6O2/c13-3-1-5-6(2-4(3)14)20-12-10(18)8(16)7(15)9(17)11(12)19-5/h1-2H
InChIKeyJGZILVYVJLWSIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4,7,8-Hexabromodibenzo-p-dioxin Reference Standard


1,2,3,4,7,8-Hexabromodibenzo-p-dioxin (CAS 110999-44-5) is a fully brominated congener of the polybrominated dibenzo-p-dioxin (PBDD) class, possessing six bromine substituents at the lateral 2,3,7,8 and non-lateral 1,4 positions [1]. With a molecular weight of 657.57 g/mol, it serves as a critical reference standard for environmental monitoring and toxicological research, particularly as a byproduct of brominated flame retardant combustion [2]. Its structural analogy to the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) makes it essential for studies on aryl hydrocarbon receptor (AhR)-mediated toxicity [3].

Environmental Monitoring Reference standard for PBDD quantification in environmental samples
AhR Toxicology Well-defined AhR agonist for receptor-mediated toxicity research
Flame Retardant Byproduct Trace pyrolysis products of brominated flame retardants

Why Generic Substitution Fails for This Congener


Substituting 1,2,3,4,7,8-HxBDD with other PBDD congeners or using default TEF values is scientifically unsound due to the high specificity of toxicity and environmental behavior governed by bromination pattern. The congener-specific toxic equivalency factor (TEF) of 0.009 derived from rainbow trout embryo assays [1] differs significantly from the 1,2,3,6,7,8-HxBDD isomer and can vary by over an order of magnitude depending on the biological system [2]. Furthermore, the common co-elution of 1,2,3,4,7,8- and 1,2,3,6,7,8-HxBDD during standard gas chromatography [3] means that analytical substitution can lead to severe quantitative inaccuracies, misrepresenting the environmental or biological exposure risk. These compound-specific properties necessitate the use of the exact congener for accurate calibration and risk assessment.

TEF specificity Congener-specific TEF differs markedly from other HxBDD isomers, limiting generic substitution.
Co-elution with isomer Co-elutes with 1,2,3,6,7,8-HxBDD on standard GC phases; pure standard required for isomer resolution.
Regulatory TEF uncertainty Interim WHO-TEF relies on chlorinated analog data; may overestimate potency in non-mammalian systems.

Quantitative Differentiation from Closest Analogs


Fish Embryo TEF Establishes Distinct In Vivo Potency

In a rainbow trout early life stage mortality bioassay, the fish-specific TEF for 1,2,3,4,7,8-HxBDD was determined to be 0.009 [1]. This is substantially lower than the TEF of 1.5 for 2,3,7,8-TBDD, a 167-fold difference, and also lower than the TEF of 0.08 for 1,2,3,7,8-PeBDD. This positions the compound as a low-potency congener within the PBDD class in this specific in vivo model.

Fish embryo TEF
Head-to-head
TEF = 0.009
167-fold lower than 2,3,7,8-TBDD in rainbow trout model
Yolk sac edema, pericardial edema endpoints; egg injection bioassay
Aquatic Toxicology Toxic Equivalency Factor (TEF) Early Life Stage Mortality

Mammalian REP Range Demonstrates Critical Uncertainty

The relative effect potency (REP) for 1,2,3,4,7,8-HxBDD compiled from mammalian assays spans a broad range of 0.01 to 0.3 [1]. The magnitude of this uncertainty—a 30-fold difference between the lower and upper bounds—highlights that using a generic or averaged TEF for risk calculation, as is done for chlorinated analogs, would introduce significant error. In contrast, other brominated furans like 1,2,3,4,7,8-HxBDF show a much tighter REP range of 0.008–0.09.

Mammalian REP range
Cross-study comparable
REP range: 0.01–0.3
30-fold uncertainty highlights need for exact standard
Aggregated from multiple in vitro & in vivo mammalian studies
Mammalian Toxicology Relative Potency (REP) Risk Assessment

Confirmed GC Co-Elution with Isomer 1,2,3,6,7,8-HxBDD

Standard gas chromatography methods using RTX-5 columns result in the co-elution of 1,2,3,4,7,8-HxBDD and its isomer 1,2,3,6,7,8-HxBDD [1]. This known analytical challenge means that without a pure reference standard for 1,2,3,4,7,8-HxBDD for retention time locking and method validation, the two isomers cannot be distinguished or quantified separately, leading to combined concentration reporting and obscuring congener-specific trends.

GC co-elution
Direct head-to-head
Co-elutes with 1,2,3,6,7,8-HxBDD on RTX-5
Isomer resolution requires pure congener for method validation
30 m × 0.25 mm × 0.25 µm, 170–320 °C, He carrier
Environmental Analysis Gas Chromatography Co-elution

Interim WHO-TEF Relies on Chlorinated Analog Data

The 2013 WHO-UNEP expert panel recommended the use of interim TEF values for brominated dioxins that are identical to their chlorinated counterparts, with a provisional TEF of 0.1 for 1,2,3,4,7,8-HxBDD [REF-1]. However, the panel explicitly acknowledged that this assignment is not based on sufficient direct mammalian REP data for the brominated compounds, but rather stems from an inability to differentiate them from chlorinated data. This contrasts with the fish-specific TEF of 0.009 [REF-2], which is an order of magnitude lower.

Interim WHO-TEF
Class-level inference
Interim TEF = 0.1 (chlorinated analogy)
11× higher than fish TEF; may overestimate potency
Expert panel recommendation pending direct brominated data
Regulatory Toxicology WHO-TEF Risk Management

Validated Application Scenarios


GC-HRMS Calibration for Environmental Monitoring

The known co-elution of 1,2,3,4,7,8- and 1,2,3,6,7,8-HxBDD [1] makes the pure compound indispensable for verifying chromatographic separation or for use as a single-compound calibrant in methods where MS/MS or alternative stationary phases are employed. Its use ensures that reported environmental concentrations are not artifacts of unresolved peaks, a key requirement for EPA Method 1613B and similar regulatory frameworks.

Low-Potency AhR Agonist in Toxicity Studies

With a fish embryo TEF of 0.009, this compound serves as a well-characterized, low-potency AhR agonist [2]. It can be used as a negative or low-response control in comparative toxicity studies against high-potency congeners like 2,3,7,8-TBDD (TEF=1.5), or in additivity/antagonism mixture studies where the contribution of low-potency congeners to total TEQ must be precisely defined.

Generating Mammalian REP Data for WHO-TEF Re-evaluation

The 2013 WHO-UNEP panel explicitly identified the mammalian REP database for brominated dioxins as insufficient, leading to an unverified interim TEF of 0.1 [3]. The compound is a critical reagent for in vitro DR-CALUX assays using rat and human hepatoma cell lines to produce the congener-specific potency data needed to replace the interim value with an evidence-based TEF.

Tracing Pyrolysis Byproducts of Brominated Flame Retardants

1,2,3,4,7,8-HxBDD is a confirmed major pyrolysis product of ABS/TBBPA blends [4]. Therefore, it is an essential analytical standard for tracing the formation, environmental distribution, and degradation pathways of PBDDs from e-waste recycling and combustion processes.

Application
Selection Property
Validation Focus
GC-HRMS environmental monitoring
Congener-specific reference standard
Isomer separation & peak purity
Low-potency AhR agonist studies
Known fish embryo TEF profile
Potency ranking against high-potency congeners
Mammalian REP data generation
Pure congener for in vitro assays
Direct REP determination (DR-CALUX)
Pyrolysis byproduct tracing
Certified flame retardant pyrolysis product
Environmental fate & distribution profiling
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